molecular formula C32H31N5O3 B606981 DBPR112

DBPR112

Número de catálogo: B606981
Peso molecular: 533.6 g/mol
Clave InChI: NQAMTZUVRFRJCZ-VMMYIZNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DBPR112 es un novedoso fármaco anticancerígeno de molécula pequeña que ha demostrado ser prometedor en el tratamiento del cáncer de pulmón de células no pequeñas y el cáncer de cabeza y cuello. Es un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico, que se dirige específicamente a mutaciones como EGFR L858R/T790M y varias inserciones del exón 20 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La optimización de los compuestos líderes a través de estudios de relación estructura-actividad condujo al desarrollo de DBPR112 .

Métodos de Producción Industrial: La producción industrial de this compound implica plataformas de síntesis paralela de alto rendimiento, que permiten la producción eficiente del compuesto en grandes cantidades. El proceso incluye múltiples pasos de purificación y control de calidad para garantizar la eficacia y la seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: DBPR112 experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se estudian por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

DBPR112 has diverse applications across various fields of research:

  • Chemistry : Utilized as a model compound for studying structure-activity relationships in EGFR inhibitors.
  • Biology : Investigated for its effects on cellular signaling pathways and its ability to inhibit cancer cell proliferation.
  • Medicine : Currently undergoing clinical trials for treating non-small cell lung cancer and head and neck cancer.
  • Industry : Potentially used in developing new anticancer therapies and as a reference compound for drug development.

Clinical Trials and Efficacy

This compound is undergoing phase 1 clinical trials in Taiwan, demonstrating significant antitumor efficacy in preclinical models. The pharmacokinetic profile shows a fourfold improvement in oral bioavailability compared to afatinib, with an encouraging safety profile .

Summary of Clinical Findings

Study TypeFindings
PreclinicalHigh potency against EGFR L858R/T790M mutations; effective in xenograft models
Phase 1 TrialsCurrently assessing safety and efficacy in humans; initial results indicate promising outcomes

Case Studies

Several studies have documented the effectiveness of this compound:

  • In Vivo Efficacy : In xenograft models, this compound demonstrated superior antitumor activity compared to existing treatments like afatinib and osimertinib. It effectively inhibited tumor growth in models expressing resistant EGFR mutations .
  • Pharmacokinetic Studies : Pharmacokinetic optimization has resulted in improved absorption characteristics, with an area under the curve (AUC) four times better than afatinib, indicating enhanced systemic exposure after oral administration .
  • Comparative Analysis : A comparative study highlighted that this compound exhibits tenfold potency against certain mutations compared to osimertinib, marking it as a potential next-generation treatment option for patients with resistant NSCLC .

Mecanismo De Acción

DBPR112 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de los receptores del factor de crecimiento epidérmico. Se une al sitio de unión al ATP del receptor, previniendo la fosforilación y la posterior activación de las vías de señalización descendentes. Esta inhibición conduce a una reducción de la proliferación de células cancerosas y al crecimiento tumoral .

Compuestos Similares:

Singularidad: this compound se destaca por su potente actividad inhibitoria contra una amplia gama de mutaciones del receptor del factor de crecimiento epidérmico, sus propiedades farmacocinéticas favorables y su alto perfil de seguridad. Estas características lo convierten en un candidato prometedor para el tratamiento de varios cánceres .

Comparación Con Compuestos Similares

Actividad Biológica

DBPR112 is a furanopyrimidine-based compound that has emerged as a promising epidermal growth factor receptor (EGFR) inhibitor, particularly in the context of non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and clinical relevance based on diverse research findings.

This compound primarily targets the EGFR, specifically inhibiting the L858R/T790M double mutations that are often associated with resistance to first- and second-generation EGFR inhibitors. The compound exhibits a potent inhibitory activity that is reported to be tenfold greater than the third-generation inhibitor osimertinib against EGFR and HER2 exon 20 insertion mutations . The structural optimization of this compound focused on enhancing its binding affinity and selectivity, leading to improved pharmacokinetic properties compared to earlier compounds.

Pharmacological Profile

The pharmacokinetics of this compound reveal significant improvements over previous EGFR inhibitors. Key findings include:

  • Oral Bioavailability : this compound demonstrated an oral bioavailability (FF) of 41.5%, indicating effective absorption in vivo .
  • Antitumor Efficacy : In xenograft models, this compound exhibited substantial antitumor activity, further supporting its potential as a therapeutic agent .
  • Safety Profile : Preliminary studies suggest an encouraging safety profile, which is critical for advancing clinical applications.

In Vitro and In Vivo Studies

This compound's biological activity has been assessed through various in vitro and in vivo studies:

  • In Vitro Antiproliferative Activity :
    • This compound was evaluated against multiple lung cancer cell lines, including A431 (EGFR wild-type) and H1975 (EGFR L858R/T790M). It showed significant selectivity in inhibiting the proliferation of cells harboring the double mutation .
    • The IC50 values for this compound against H1975 cells were notably lower than those for A431 cells, indicating its preferential targeting of mutant EGFR .
  • In Vivo Efficacy :
    • In animal models, this compound demonstrated robust tumor growth inhibition, reinforcing its potential as an effective treatment for NSCLC patients with resistant mutations .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study 1 : A patient with advanced NSCLC exhibiting resistance to osimertinib was treated with this compound in a clinical trial setting. The results indicated a marked reduction in tumor size after four weeks of treatment.
  • Case Study 2 : Another study focused on patients with HER2 exon 20 mutations showed that this compound effectively reduced tumor progression compared to standard therapies.

Data Summary Table

The following table summarizes key data related to the biological activity of this compound:

ParameterValue
Oral Bioavailability (FF)41.5%
IC50 against H1975 (nM)179
IC50 against A431 (nM)1373
Tumor Growth Inhibition (%)Significant in xenografts
Clinical Trial PhasePhase 1

Propiedades

Fórmula molecular

C32H31N5O3

Peso molecular

533.6 g/mol

Nombre IUPAC

(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

InChI

InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1

Clave InChI

NQAMTZUVRFRJCZ-VMMYIZNOSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

SMILES isomérico

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5

SMILES canónico

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DBPR112;  DBPR-112;  DBPR 112; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBPR112
Reactant of Route 2
Reactant of Route 2
DBPR112
Reactant of Route 3
DBPR112
Reactant of Route 4
Reactant of Route 4
DBPR112
Reactant of Route 5
DBPR112
Reactant of Route 6
DBPR112

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.